AM-0902

Descripción

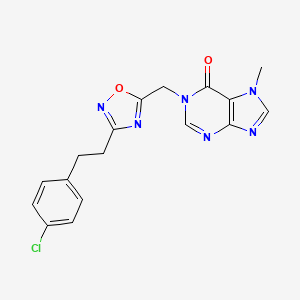

Structure

3D Structure

Propiedades

IUPAC Name |

1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN6O2/c1-23-9-19-16-15(23)17(25)24(10-20-16)8-14-21-13(22-26-14)7-4-11-2-5-12(18)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJBWNUUODWOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336572 | |

| Record name | AM-0902 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883711-97-4 | |

| Record name | AM-0902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883711974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-0902 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-0902 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4SQ96PCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AM-0902 and its Antagonistic Action on TRPA1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed on the plasma membrane of sensory neurons. It functions as a critical sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes. Activation of TRPA1 is implicated in the pathophysiology of various conditions such as pain, neurogenic inflammation, and respiratory disorders. Consequently, the development of selective TRPA1 antagonists is a significant area of interest for therapeutic intervention.

AM-0902 is a potent and selective antagonist of the TRPA1 ion channel.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound on TRPA1 channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Potency of this compound on TRPA1 Channels

| Species | Assay Type | Agonist | IC50 (nM) | Reference |

| Human | Not Specified | Not Specified | 20 | |

| Human | Not Specified | Not Specified | 131 | [2][3] |

| Rat | Not Specified | Not Specified | 71 | [2][3] |

| Rat | 45Ca2+ Flux | Methylglyoxal | 19 | [3] |

Table 2: Selectivity of this compound Against Other TRP Channels

| TRP Channel | Species | Activity | Reference |

| TRPV1 | Human | No significant activity | |

| TRPV4 | Human | No significant activity | |

| TRPV1 | Rat | No significant activity | |

| TRPV3 | Rat | No significant activity | |

| TRPM8 | Rat | No significant activity |

Mechanism of Action

This compound functions as a non-covalent antagonist of the TRPA1 channel.[1] Unlike covalent antagonists that form irreversible bonds with cysteine residues in the channel's N-terminus, this compound reversibly binds to the channel protein to inhibit its function. The precise binding site of this compound on the TRPA1 channel has not been definitively elucidated in publicly available literature. However, studies on other non-covalent TRPA1 antagonists, such as A-967079 and HC-030031, suggest potential binding pockets within the transmembrane domains, particularly in regions involving the S5 and S6 helices and the pore helix.[4][5] It is hypothesized that the binding of this compound to its target site induces a conformational change in the channel protein that prevents its opening in response to agonist stimulation, thereby blocking the influx of cations like Ca2+ and Na+.

Signaling Pathway of TRPA1 Activation and Inhibition by this compound

The following diagram illustrates the general signaling pathway of TRPA1 activation by an agonist and the inhibitory effect of this compound.

Caption: TRPA1 Activation and this compound Inhibition Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonistic activity of this compound on TRPA1 channels. These protocols are synthesized from established practices in the field for studying TRP channel pharmacology.

In Vitro Calcium Imaging Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium influx in cells expressing TRPA1.

a. Cell Culture and Transfection:

-

Culture a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transiently or stably transfect the cells with a plasmid encoding for human or rat TRPA1. Co-transfection with a fluorescent reporter like GFP can aid in identifying transfected cells.

b. Cell Plating:

-

24-48 hours post-transfection, plate the cells onto 96-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.

c. Fluorescent Dye Loading:

-

On the day of the assay, remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, at a final concentration of 1-5 µM in the physiological buffer. Incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with the physiological buffer to remove excess dye.

d. Compound Addition and Data Acquisition:

-

Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 10-20 minutes.

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, at a concentration known to elicit a robust response (e.g., EC80).

-

Record the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

e. Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle-treated control.

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of the ion channel activity and its inhibition by this compound.

a. Cell Preparation:

-

Use cells expressing TRPA1 as described for the calcium imaging assay. Plate the cells on glass coverslips suitable for electrophysiological recordings.

b. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

c. Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Using a glass micropipette filled with the internal solution, form a high-resistance seal (giga-seal) with the membrane of a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit baseline currents.

-

Perfuse the cell with a TRPA1 agonist (e.g., AITC) to activate the channel and record the resulting inward and outward currents.

-

After a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of this compound.

-

Record the inhibition of the TRPA1-mediated current by this compound.

d. Data Analysis:

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing a TRPA1 antagonist like this compound.

Caption: Workflow for TRPA1 Antagonist Characterization.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPA1 channel. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding TRPA1-mediated processes. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other novel TRPA1 antagonists. Further research to elucidate the precise binding site and molecular interactions of this compound will provide a more complete understanding of its mechanism of action and facilitate the development of next-generation TRPA1-targeted therapeutics.

References

- 1. TRPA1 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists [mdpi.com]

- 5. Inhibition of Ligand-Gated TRPA1 by General Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

AM-0902: A Technical Guide to a Potent and Selective TRPA1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AM-0902, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document is intended to serve as a detailed resource for researchers and professionals involved in pain, inflammation, and respiratory research, as well as those in the field of drug development.

Chemical Structure and Properties

This compound, with the chemical name 1-[[3-[2-(4-Chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-6H-purin-6-one, is a synthetic, orally bioavailable small molecule. Its development was the result of an optimization strategy focused on enhancing potency and polarity to improve intrinsic clearance from a quinazolinone-based series of TRPA1 antagonists.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅ClN₆O₂ | |

| Molecular Weight | 370.79 g/mol | |

| CAS Number | 1883711-97-4 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% (HPLC) | |

| SMILES | CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl | |

| InChI Key | AWJBWNUUODWOKQ-UHFFFAOYSA-N |

Biological Activity and Pharmacological Profile

This compound is a highly potent and selective antagonist of the TRPA1 ion channel, a key sensor of noxious stimuli implicated in pain, inflammation, and respiratory conditions.

Potency and Selectivity

The inhibitory activity of this compound has been characterized in various in vitro assays, demonstrating its high affinity for the TRPA1 channel.

| Parameter | Species | Value | Assay | Reference |

| IC₅₀ | Human TRPA1 | 0.02 µM (20 nM) | --- | |

| IC₅₀ | Rat TRPA1 | 0.071 µM (71 nM) | ⁴⁵Ca²⁺ Uptake Assay | [4] |

| Selectivity | Human TRPV1, TRPV4 | No significant activity | --- | |

| Selectivity | Rat TRPV1, TRPV3, TRPM8 | No significant activity | --- |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support its use in in vivo studies. It is orally bioavailable and achieves plasma concentrations sufficient for robust target engagement.[1][2][4]

| Parameter | Species | Dose | Value | Reference |

| Oral Bioavailability | Rat | 30 mg/kg | Good | [4] |

| Terminal Half-life (t₁/₂) | Rat | 0.5 mg/kg (IV) | 0.6 h | [4] |

| Terminal Half-life (t₁/₂) | Rat | 30 mg/kg (oral) | 2.8 h | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly blocking the TRPA1 ion channel, thereby preventing the influx of cations, primarily Ca²⁺, into nociceptive sensory neurons. This action inhibits the subsequent signaling cascade that leads to the sensation of pain and the release of pro-inflammatory neuropeptides.

TRPA1 Signaling Pathway in Nociception

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay is used to determine the potency of this compound in inhibiting TRPA1 channel activation. A common method involves the use of a fluorometric imaging plate reader (FLIPR) or a ⁴⁵Ca²⁺ uptake assay.

-

Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing recombinant human or rat TRPA1.

-

Methodology:

-

Cell Plating: Seed TRPA1-expressing cells in 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading (for FLIPR): Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, to the wells to stimulate channel opening.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring fluorescence intensity (for FLIPR) or radioactivity (for ⁴⁵Ca²⁺ uptake) over time.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a four-parameter logistic equation.

-

This technique provides a direct measure of ion channel activity and is used to confirm the mechanism of action of this compound.

-

Cell Preparation: Use TRPA1-expressing cells (as above) or primary dorsal root ganglion (DRG) neurons.

-

Recording Solutions:

-

Internal Solution (Pipette): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.

-

External Solution (Bath): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Methodology:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the membrane potential at -60 mV.

-

Apply a TRPA1 agonist (e.g., AITC) to the bath solution to elicit an inward current.

-

After a stable baseline current is established, co-apply the agonist with varying concentrations of this compound.

-

Record the inhibition of the agonist-induced current by this compound.

-

Analyze the current traces to determine the extent of channel blockade.

-

In Vivo Models

This acute pain model is used to assess the in vivo target engagement and efficacy of TRPA1 antagonists.

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Methodology:

-

Acclimate the rats to the observation chambers for at least 30 minutes.

-

Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before AITC injection.

-

Inject a small volume (e.g., 50 µL) of AITC solution (e.g., 0.5% in saline) into the plantar surface of one hind paw.

-

Immediately observe the rat and record the number of flinches of the injected paw for a defined period (e.g., 5 minutes).

-

Compare the number of flinches in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

-

This model is used to evaluate the efficacy of analgesics in a persistent inflammatory pain state.

-

Animal Model: Male Sprague-Dawley rats (180-220 g).

-

Methodology:

-

Induction of Inflammation: Inject CFA (e.g., 100 µL) into the plantar surface of one hind paw. This induces a localized inflammation that develops over 24-48 hours.

-

Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).

-

Drug Administration: Administer this compound or vehicle at various time points after CFA injection.

-

Post-Dose Measurement: Measure the paw withdrawal threshold or latency at multiple time points after drug administration.

-

Data Analysis: Compare the reversal of mechanical allodynia or thermal hyperalgesia in the this compound-treated group to the vehicle-treated group.

-

Summary and Conclusion

This compound is a well-characterized, potent, and selective TRPA1 antagonist with demonstrated in vitro and in vivo activity. Its favorable pharmacological profile makes it a valuable tool for investigating the role of TRPA1 in various physiological and pathophysiological processes. The experimental protocols detailed in this guide provide a framework for the further evaluation of this compound and other TRPA1-targeted compounds in preclinical research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. universalbiologicals.com [universalbiologicals.com]

AM-0902: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM-0902, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document consolidates key data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 1883711-97-4 | [1] |

| Molecular Weight | 370.79 g/mol | [1] |

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against human and rat TRPA1 channels.

| Assay Type | Species | IC50 (nM) | Agonist Used | Reference |

| Calcium Mobilization (FLIPR) | Human | 24 | AITC | [1] |

| Calcium Mobilization (FLIPR) | Rat | 20 | AITC | [1] |

| 45Ca2+ Influx | Human | 131 | AITC | [1] |

| 45Ca2+ Influx | Rat | 71 | AITC | [1] |

Signaling Pathway

This compound is a selective antagonist of the TRPA1 ion channel, a non-selective cation channel primarily expressed on sensory neurons. TRPA1 is a critical sensor for a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. This compound exerts its effect by blocking the channel, thereby inhibiting the influx of cations and subsequent neuronal activation.

Experimental Protocols

In Vitro: Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of this compound potency in inhibiting agonist-induced calcium influx in cells expressing TRPA1, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

CHO or HEK293 cells stably expressing human or rat TRPA1

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluo-4 AM calcium indicator dye

-

Probenecid

-

TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

-

This compound

-

384-well black, clear-bottom microplates

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the TRPA1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.

-

Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Execution:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading.

-

Add this compound to the cell plate and incubate for a specified pre-incubation period.

-

Add the TRPA1 agonist (AITC) to induce calcium influx.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium concentration. The inhibitory effect of this compound is calculated relative to the response in the absence of the antagonist, and IC50 values are determined from the concentration-response curves.

In Vivo: AITC-Induced Flinching Model in Rats

This protocol outlines the assessment of the in vivo efficacy of this compound in a rat model of acute pain induced by the TRPA1 agonist AITC.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle for this compound

-

Allyl isothiocyanate (AITC) solution (e.g., 1% in mineral oil)

-

Plexiglas observation chambers

Procedure:

-

Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes prior to the experiment.

-

Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before AITC challenge.

-

AITC Challenge: Inject a small volume (e.g., 10 µL) of AITC solution into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the AITC injection, place the rat back into the observation chamber and record the number of flinches of the injected paw for a defined period (e.g., 5-10 minutes).

-

Data Analysis: Compare the number of flinches in the this compound-treated groups to the vehicle-treated group. A significant reduction in flinching behavior indicates in vivo target engagement and analgesic efficacy.

References

AM-0902: A Comprehensive Pharmacological Profile for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory disorders.[1] This document provides a detailed pharmacological profile of this compound, establishing its utility as a critical research tool for investigating TRPA1-mediated signaling pathways and their physiological and pathological roles. Herein, we present a comprehensive overview of its in vitro and in vivo pharmacology, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system. It functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress byproducts.[1][2] Its activation is implicated in the pathophysiology of various conditions, most notably acute and chronic pain, neurogenic inflammation, and respiratory diseases such as asthma and cough.[3]

The development of selective TRPA1 antagonists is therefore of significant interest for both therapeutic and research purposes. This compound has emerged as a valuable research tool due to its high potency, selectivity, and oral bioavailability.[4][5] This guide aims to provide researchers with a thorough understanding of the pharmacological characteristics of this compound, enabling its effective application in preclinical research.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates potent antagonism of both human and rat TRPA1 channels. Its inhibitory activity has been quantified using various in vitro assays, with IC50 values typically in the nanomolar range. A crucial aspect of its utility as a research tool is its high selectivity for TRPA1 over other members of the TRP channel family and other unrelated receptors and enzymes.

| Target | Species | Assay Type | IC50 (nM) | Reference |

| TRPA1 | Human | Calcium Flux | 20 | |

| TRPA1 | Rat | Calcium Flux | 71 | [6] |

| TRPA1 | Human | 131 | [6] | |

| TRPV1 | Human | Not specified | >10,000 | |

| TRPV4 | Human | Not specified | >10,000 | |

| TRPV1 | Rat | Not specified | >10,000 | |

| TRPV3 | Rat | Not specified | >10,000 | |

| TRPM8 | Rat | Not specified | >10,000 |

Table 1: In Vitro Potency and Selectivity of this compound

Mechanism of Action

This compound acts as a direct antagonist of the TRPA1 ion channel. Upon activation by agonists such as allyl isothiocyanate (AITC) or cinnamaldehyde, the TRPA1 channel opens, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, initiating a signaling cascade that results in the sensation of pain and the release of pro-inflammatory neuropeptides. This compound blocks this channel opening, thereby inhibiting the downstream signaling events.

In Vivo Pharmacology

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that make it suitable for in vivo studies, including good oral bioavailability.

| Parameter | Species | Dose & Route | Value | Reference |

| Bioavailability (F%) | Rat | 30 mg/kg, p.o. | 60% | [4] |

| t1/2 (half-life) | Rat | 0.5 mg/kg, i.v. | 0.6 h | [6] |

| t1/2 (half-life) | Rat | 30 mg/kg, p.o. | 2.8 h | [6] |

| Brain/Plasma Ratio | Rat | Not specified | 0.2 | [3] |

| Unbound Plasma Conc. (Cu) at 1h | Rat | 1 mg/kg, p.o. | 0.051 µM | [6] |

| Unbound Plasma Conc. (Cu) at 1h | Rat | 3 mg/kg, p.o. | 0.19 µM | [6] |

| Unbound Plasma Conc. (Cu) at 1h | Rat | 10 mg/kg, p.o. | 0.58 µM | [6] |

| Unbound Plasma Conc. (Cu) at 1h | Rat | 30 mg/kg, p.o. | 2.2 µM | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

Efficacy in Preclinical Models

This compound has demonstrated efficacy in various preclinical models of pain and inflammation. A commonly used model is the AITC-induced paw flinching model in rodents, which is a direct measure of TRPA1 engagement in vivo. Oral administration of this compound dose-dependently reduces the flinching behavior induced by intraplantar injection of AITC.[4][7]

Experimental Protocols

In Vitro Calcium Flux Assay (FLIPR)

This protocol describes a representative method for assessing the antagonist activity of this compound using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 or CHO cells stably expressing human or rat TRPA1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluo-4 AM or other suitable calcium indicator dye

-

Probenecid (optional, to prevent dye leakage)

-

This compound

-

TRPA1 agonist (e.g., AITC or cinnamaldehyde)

-

384-well black-wall, clear-bottom microplates

Procedure:

-

Cell Plating: Seed the TRPA1-expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator dye in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound solutions to the wells and incubate for 10-20 minutes at room temperature.

-

Agonist Addition and Measurement: Prepare a solution of the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80). Place the plate in the FLIPR instrument. Initiate reading and, after establishing a baseline fluorescence, add the agonist solution to all wells.

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced response. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo AITC-Induced Paw Flinching Model

This protocol provides a representative method for evaluating the in vivo efficacy of this compound.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Materials:

-

This compound

-

Vehicle (e.g., 2% HPMC, 1% Tween-80 in water)

-

Allyl isothiocyanate (AITC)

-

Saline

-

Tween-80

Procedure:

-

Acclimation: Acclimate the rats to the testing environment for at least 1 hour before the experiment.

-

Dosing: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).

-

AITC Challenge: One hour after dosing, inject a solution of AITC (e.g., 0.1% in saline with 5% Tween-80) into the plantar surface of one hind paw.

-

Observation: Immediately after the AITC injection, place the rat in an observation chamber and count the number of flinches of the injected paw over a defined period (e.g., 5 minutes).

-

Data Analysis: Compare the number of flinches in the this compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of the flinching response for each dose.

Signaling Pathways

Activation of TRPA1 by noxious stimuli leads to the initiation of complex downstream signaling cascades. A key consequence is the influx of calcium, which acts as a second messenger to trigger various cellular responses. This includes the release of pro-inflammatory and pain-mediating neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. Furthermore, TRPA1 activation can lead to the activation of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, such as the extracellular signal-regulated kinase (ERK).

Conclusion

This compound is a potent, selective, and orally bioavailable TRPA1 antagonist that serves as an indispensable research tool. Its well-characterized pharmacological profile, as detailed in this guide, provides a solid foundation for its use in elucidating the complex roles of the TRPA1 channel in health and disease. The provided experimental protocols and pathway diagrams offer practical guidance for researchers aiming to incorporate this compound into their studies.

References

- 1. TRPA1 - Wikipedia [en.wikipedia.org]

- 2. Molecular basis of TRPA1 regulation in nociceptive neurons. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oipub.com [oipub.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Characterization of AM-0902: A Technical Guide to Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AM-0902, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The document outlines the quantitative potency and selectivity data, details the experimental methodologies for its characterization, and presents visual representations of key experimental workflows and signaling pathways.

Core Data Presentation

The potency and selectivity of this compound have been determined through a series of in vitro assays. The following tables summarize the key quantitative data available for this compound and a related compound, AMG0902, for comparative purposes.

Table 1: Potency of this compound and AMG0902 against TRPA1

| Compound | Target | Species | Assay Type | Potency (IC50/IC90) |

| This compound | TRPA1 | Human | Not Specified | IC50 = 0.02 µM |

| AMG0902 | TRPA1 | Rat | Not Specified | IC90 = 300 nM[1] |

| AMG0902 | TRPA1 | Rat | Calcium Influx | IC50 = 68 ± 38 nM (AITC-induced)[2] |

| AMG0902 | TRPA1 | Rat | Calcium Influx | IC50 = 585 ± 110 nM (4-ONE-induced)[2] |

| AMG0902 | TRPA1 | Rat | Calcium Influx | IC50 = 10 ± 2 nM (Hypo-osmolarity-induced)[2] |

| AMG0902 | TRPA1 | Rat | Calcium Influx | IC50 = 151 ± 5 nM (Methylglyoxal-induced)[2] |

Table 2: Selectivity Profile of this compound

| Compound | Non-Target | Species | Activity |

| This compound | TRPV1 | Human | No significant activity |

| This compound | TRPV4 | Human | No significant activity |

| This compound | TRPV1 | Rat | No significant activity |

| This compound | TRPV3 | Rat | No significant activity |

| This compound | TRPM8 | Rat | No significant activity |

Experimental Protocols

The following sections detail the methodologies for key experiments typically employed in the in vitro characterization of TRPA1 antagonists like this compound.

Cell Culture and Target Expression

To assess the potency and selectivity of compounds on specific ion channels, stable cell lines overexpressing the target protein are utilized.

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth characteristics and amenability to transfection.[3][4]

-

Transfection: Cells are transfected with a plasmid vector containing the cDNA for the human or rat TRPA1 channel. Stable cell lines are then generated by selecting for cells that have integrated the plasmid into their genome, often using an antibiotic resistance marker.

-

Inducible Expression: In some systems, protein expression can be induced by the addition of a small molecule, such as doxycycline, to the culture medium.[3][5] This allows for controlled expression of the target protein, minimizing potential cellular stress from constitutive overexpression.

Potency Determination: Calcium Flux Assay

The calcium flux assay is a high-throughput method to measure the functional activity of ion channels like TRPA1, which are permeable to calcium ions.

-

Principle: This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) that exhibits an increase in fluorescence intensity upon binding to intracellular calcium.[5][6] Activation of TRPA1 channels by an agonist leads to an influx of calcium, which is detected as an increase in fluorescence. Antagonists will inhibit this agonist-induced calcium influx.

-

Procedure:

-

Cell Plating: TRPA1-expressing cells are seeded into 96-well or 384-well microplates.[2]

-

Dye Loading: The cells are incubated with a calcium-sensitive dye, which readily enters the cells.[5]

-

Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.[2]

-

Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to stimulate channel opening.[4][7]

-

Signal Detection: The fluorescence intensity in each well is measured immediately after agonist addition using a fluorescence plate reader.

-

Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is then calculated from the dose-response curve.

-

Selectivity Profiling: Counter-Screening Assays

To determine the selectivity of a compound, its activity is tested against a panel of other related ion channels (e.g., TRPV1, TRPV4, TRPM8). The same calcium flux assay protocol described above is used, but with cell lines expressing these other channels and their respective agonists (e.g., capsaicin for TRPV1).[4] A lack of inhibition of the agonist-induced calcium flux in these counter-screens indicates selectivity for the primary target.

Electrophysiology: Patch-Clamp Technique

Electrophysiology provides a direct measure of ion channel activity by recording the flow of ions across the cell membrane.

-

Principle: The patch-clamp technique allows for the measurement of ionic currents through a single ion channel or the whole-cell population of channels. This provides detailed information on channel gating, conductance, and the mechanism of block by an antagonist.

-

Procedure:

-

Cell Preparation: Cells expressing the TRPA1 channel are grown on coverslips.

-

Patching: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

-

Recording: In the whole-cell configuration, the membrane patch within the pipette is ruptured, allowing for the recording of currents from the entire cell.

-

Compound Application: The test compound is applied to the cell via the perfusion system.

-

Data Acquisition: The effect of the compound on agonist-induced currents is recorded and analyzed to determine the extent and mechanism of inhibition.

-

Off-Target Liability Assessment

To identify potential off-target interactions that could lead to adverse effects, broader screening against a panel of receptors, ion channels, enzymes, and transporters is conducted. This is often performed by specialized contract research organizations (CROs) using various platforms, such as cell microarray technology.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the TRPA1 signaling pathway and the general experimental workflow for characterizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]

- 5. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bu.edu [bu.edu]

- 7. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

AM-0902: A Technical Guide to Solubility for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of AM-0902, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. A thorough understanding of this compound's solubility in various solvent systems is critical for the design and execution of reliable in vitro and in vivo studies, ensuring accurate compound concentration and bioavailability. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant signaling pathway and experimental workflows.

Core Data Presentation: this compound Solubility

The solubility of a compound is a key physicochemical property that influences its biological activity and therapeutic potential. The following tables summarize the known solubility of this compound in dimethyl sulfoxide (DMSO), aqueous solutions, and other solvent formulations.

Table 1: Solubility of this compound in Organic and Aqueous Solvents

| Solvent System | Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mM[1] | Not Specified | Commercially provided data. |

| 150 mg/mL (404.54 mM) | Not Specified | Requires sonication and warming; hygroscopic nature of DMSO can impact solubility. Use freshly opened DMSO for best results. | |

| 2 mg/mL | Not Specified | Clear solution observed. | |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 226 μM[2] | Not Specified | |

| Simulated Intestinal Fluid (SIF) | 248 μM[2] | Not Specified | |

| Ethanol | Data not available | - | |

| Methanol | Data not available | - | |

| Acetonitrile | Data not available | - | |

| Dimethylformamide (DMF) | Data not available | - |

Table 2: Solubility of this compound in Formulation Vehicles

| Vehicle Composition | Solubility | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.74 mM)[2] | Clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.74 mM)[2] | Clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.74 mM)[2] | Clear solution. |

Experimental Protocols

Accurate determination of a compound's solubility is fundamental for preclinical drug development. The following are detailed methodologies for common solubility assays.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for spectrophotometric reading)

-

Plate reader with UV-Vis spectrophotometer capabilities

-

Automated liquid handler (recommended for high-throughput)

-

Plate shaker

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved, using sonication and gentle warming if necessary.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration of this compound to a corresponding well of a new 96-well plate.

-

Aqueous Dilution: Add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations of this compound and a final DMSO concentration of 1%.

-

Incubation and Precipitation: Seal the plate and shake at room temperature for a specified period (e.g., 1.5 to 2 hours) to allow for precipitation of the compound that is insoluble at that concentration.

-

Solubility Measurement: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of this compound). The highest concentration that does not show significant precipitation (as indicated by a sharp decrease in absorbance or light scattering) is determined as the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Materials:

-

This compound (solid powder)

-

Selected solvent (e.g., PBS pH 7.4, Ethanol, etc.)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.45 µm)

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period (typically 24 to 72 hours) to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining micro-particulates.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method with a standard curve. The measured concentration represents the thermodynamic solubility of this compound in that solvent.

Visualizations: Signaling Pathway and Experimental Workflow

This compound and the TRPA1 Signaling Pathway

This compound is a selective antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons. It is a key sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a pain signal.

Caption: TRPA1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow: In Vitro Screening of this compound using a Calcium Flux Assay

A common in vitro method to assess the potency of a TRPA1 antagonist like this compound is the calcium flux assay. This assay measures the change in intracellular calcium concentration in cells expressing the TRPA1 channel upon stimulation with an agonist, and the inhibitory effect of the antagonist.

Caption: Workflow for in vitro screening of this compound.

References

Preclinical Profile of AM-0902: A TRPA1 Antagonist for Pain and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor of noxious stimuli implicated in the pathophysiology of pain and neurogenic inflammation.[1][2] This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, with a focus on its pharmacological activity, efficacy in various animal models of pain and inflammation, and the underlying mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic agent.

Core Pharmacology and Pharmacokinetics

This compound has demonstrated high potency and selectivity for the TRPA1 channel across different species. In vitro studies have established its inhibitory activity against both human and rat TRPA1 channels.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| IC50 (AITC-induced Ca2+ influx) | Human | 0.02 µM | [2] |

| IC90 (AITC-induced Ca2+ influx) | Rat | 300 nM | [1] |

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability, which supports its investigation in in vivo models.[1][2]

Preclinical Efficacy in Pain and Inflammation Models

The analgesic and anti-inflammatory potential of this compound has been evaluated in several established rodent models.

Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior

AITC, a potent TRPA1 agonist, induces acute pain behaviors, such as flinching and licking of the affected paw. This compound has been shown to be effective in this model, demonstrating target engagement in vivo.

Table 2: Efficacy of this compound in the AITC-Induced Flinching Model in Rats

| Dose (Oral) | Route of Administration | Efficacy | Unbound Plasma Concentration | Reference |

| Not specified | Oral | Dose-dependent and nearly complete inhibition of flinching | Not specified | [3] |

| 300 mg/kg | Oral | Prevention of flinching/licking | ~4-fold higher than in vivo IC90 | [1] |

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

The CFA model is a widely used model of persistent inflammatory pain, characterized by thermal and mechanical hyperalgesia. Studies with this compound in this model have shown limited efficacy at the doses tested.

Table 3: Efficacy of this compound in the CFA-Induced Inflammatory Pain Model in Rats

| Dose (Oral) | Route of Administration | Efficacy in reducing mechanical hypersensitivity | Unbound Plasma Concentration | Reference |

| 300 mg/kg | Oral | Little to no efficacy | ~4-fold higher than in vivo IC90 | [1] |

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain

The SNL model is a common model for studying neuropathic pain. Similar to the findings in the inflammatory pain model, this compound did not demonstrate significant efficacy in this model at the tested dose.

Table 4: Efficacy of this compound in the Spinal Nerve Ligation (SNL) Neuropathic Pain Model in Rats

| Dose (Oral) | Route of Administration | Efficacy in reducing mechanical hypersensitivity | Unbound Plasma Concentration | Reference |

| Not specified | Oral | No efficacy observed | ~4-fold higher than in vivo IC90 | [1][4] |

Experimental Protocols

AITC-Induced Nocifensive Behavior in Rats

Objective: To assess the in vivo target engagement and analgesic efficacy of this compound against acute TRPA1-mediated pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Acclimation: Animals are habituated to the testing environment and observation chambers.

-

Drug Administration: this compound or vehicle is administered orally via gavage at predetermined times before AITC challenge.

-

AITC Challenge: A small volume of allyl isothiocyanate (AITC) solution, a TRPA1 agonist, is injected into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after AITC injection, the number of flinches and the cumulative time spent licking the injected paw are recorded for a defined period.

-

Data Analysis: The data from the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition of nocifensive behaviors.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce a localized and persistent inflammation.

-

Assessment of Hypersensitivity: Mechanical and thermal hypersensitivity are measured at baseline and at various time points after CFA injection.

-

Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

-

-

Drug Administration: this compound or vehicle is administered orally at a specified time after the induction of inflammation.

-

Post-treatment Assessment: Mechanical and thermal hypersensitivity are reassessed at multiple time points after drug administration.

-

Data Analysis: The paw withdrawal thresholds and latencies in the this compound-treated group are compared to the vehicle-treated group.

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the L5 spinal nerve is tightly ligated. Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

Development of Allodynia: Following a recovery period, the development of mechanical allodynia in the ipsilateral hind paw is confirmed.

-

Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to von Frey filaments is measured.

-

Drug Administration: this compound or vehicle is administered orally to animals that have developed stable mechanical allodynia.

-

Post-treatment Assessment: The paw withdrawal threshold is measured at various time points after drug administration.

-

Data Analysis: The anti-allodynic effect of this compound is determined by comparing the paw withdrawal thresholds to the vehicle-treated group.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly blocking the TRPA1 ion channel. In the context of pain and inflammation, TRPA1 is activated by a variety of exogenous and endogenous stimuli, leading to a cascade of intracellular events in nociceptive sensory neurons.

TRPA1 Signaling in Nociceptors

Caption: TRPA1 signaling pathway in pain and inflammation and the inhibitory action of this compound.

Activation of TRPA1 by stimuli such as AITC or endogenous inflammatory mediators leads to an influx of calcium ions (Ca²⁺) into the sensory neuron.[5] This influx triggers the release of pro-inflammatory neuropeptides, including Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the peripheral and central terminals of these neurons.[5] This process contributes to neurogenic inflammation, characterized by vasodilation and plasma extravasation, and the transmission of pain signals to the central nervous system. Inflammatory mediators can also sensitize TRPA1 through G-protein coupled receptor (GPCR)-mediated activation of intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC). This compound acts by blocking the TRPA1 channel, thereby preventing the initial Ca²⁺ influx and the subsequent downstream events that lead to pain and inflammation.

Experimental Workflow for Preclinical Evaluation

Caption: General experimental workflow for the preclinical evaluation of this compound in pain models.

Conclusion

This compound is a potent and selective TRPA1 antagonist with demonstrated in vivo target engagement in a model of acute TRPA1-mediated nociception. However, the preclinical data available to date suggest that its efficacy in more complex and persistent models of inflammatory and neuropathic pain may be limited at the doses that have been tested. Further investigation into the dose-response relationship, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the specific contribution of TRPA1 to different pain states is warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of the preclinical profile of this compound to inform future research and development efforts.

References

- 1. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AM 0902 | TRPA1 | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

AM-0902: A Selective Blocker of the TRPA1 Ion Channel - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious chemical and thermal stimuli, playing a pivotal role in pain, inflammation, and respiratory conditions. Its activation on sensory neurons leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. Consequently, the development of selective TRPA1 antagonists represents a promising therapeutic strategy for a variety of pathological conditions. AM-0902 has emerged as a potent and selective antagonist of the TRPA1 channel, demonstrating efficacy in preclinical models of pain and inflammation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Data on this compound

Physicochemical Properties and In Vitro Efficacy

This compound is a small molecule antagonist of the TRPA1 ion channel.[1] Its potency has been characterized across different species.

| Property | Value | Species | Reference |

| Chemical Name | 1-[[3-[2-(4-Chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-1,7-dihydro-7-methyl-6H-purin-6-one | N/A | [1] |

| Molecular Formula | C₁₇H₁₅ClN₆O₂ | N/A | |

| Molecular Weight | 370.79 g/mol | N/A | |

| hTRPA1 IC₅₀ | 0.02 µM | Human | [1] |

| rTRPA1 IC₅₀ | 71 nM | Rat | |

| rTRPA1 IC₉₀ | 300 nM | Rat | [2] |

Selectivity Profile

The selectivity of a compound is crucial for minimizing off-target effects. This compound has been profiled against other members of the Transient Receptor Potential (TRP) channel family.

| Channel | Species | Activity | Reference |

| TRPV1 | Human | No significant activity | [1] |

| TRPV4 | Human | No significant activity | [1] |

| TRPV1 | Rat | No significant activity | [1] |

| TRPV3 | Rat | No significant activity | [1] |

| TRPM8 | Rat | No significant activity | [1] |

In Vivo Pharmacokinetics

Understanding the pharmacokinetic profile of a compound is essential for interpreting in vivo efficacy studies.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | Orally bioavailable | Rat | [1] |

| Brain to Plasma Ratio | 0.2 | Rat | [2] |

| Terminal Half-life (t₁/₂) | 2.8 hours (30 mg/kg, oral) | Rat |

Signaling Pathways and Mechanism of Action

TRPA1 Signaling Cascade

Activation of the TRPA1 channel by various stimuli, including environmental irritants and endogenous inflammatory mediators, initiates a signaling cascade that contributes to pain and neurogenic inflammation. The influx of Ca²⁺ through the channel is a critical initiating event.

Mechanism of Action of this compound

This compound acts as a selective antagonist at the TRPA1 ion channel.[3] While the precise binding site has not been definitively elucidated in the reviewed literature, it is understood to be a non-covalent interaction that prevents channel opening in response to agonist stimulation.[4] This blockade inhibits the initial influx of cations, thereby preventing the downstream signaling events that lead to pain and inflammation.

Experimental Protocols

In Vitro Characterization

1. Whole-Cell Patch Clamp Electrophysiology

-

Objective: To measure the inhibitory effect of this compound on TRPA1 channel currents.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human or rat TRPA1.

-

Methodology:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

-

Whole-cell recordings are established, and cells are voltage-clamped at a holding potential of -60 mV.

-

TRPA1 channels are activated by applying a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, at a concentration that elicits a submaximal response (e.g., 100 µM AITC).

-

Once a stable baseline current is established, this compound is perfused at various concentrations to determine its inhibitory effect on the agonist-evoked current.

-

Currents are recorded and analyzed to generate concentration-response curves and calculate the IC₅₀ value.

-

2. Calcium Imaging Assay

-

Objective: To measure the effect of this compound on agonist-induced intracellular calcium influx.

-

Cell Line: HEK293 or Chinese Hamster Ovary (CHO) cells expressing human or rat TRPA1.

-

Methodology:

-

Cells are plated in 96-well black-walled, clear-bottom plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

After loading, the cells are washed to remove excess dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader or a high-content imaging system.

-

Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 10-15 minutes).

-

A TRPA1 agonist (e.g., 100 µM AITC or cinnamaldehyde) is added to the wells to stimulate calcium influx.[5]

-

Fluorescence is monitored over time to measure the change in intracellular calcium concentration.

-

The inhibition of the calcium response by this compound is calculated relative to the vehicle control to determine the IC₅₀. In one study, this compound was shown to abolish IL-1β-induced calcium influx in nodose ganglion sensory neurons.[6]

-

In Vivo Efficacy Models

1. Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior

-

Objective: To assess the ability of this compound to block acute chemogenic pain mediated by TRPA1.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Rats are habituated to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes prior to the experiment.

-

This compound or vehicle is administered orally at desired doses (e.g., 1, 3, 10, 30 mg/kg).[7]

-

After a predetermined pretreatment time (e.g., 60 minutes), a small volume (e.g., 50 µL) of AITC solution (e.g., 0.5% in mineral oil) is injected into the plantar surface of one hind paw.

-

Immediately following the AITC injection, the number of flinches and the cumulative time spent licking the injected paw are recorded for a set period (e.g., 5-15 minutes).

-

A dose-dependent reduction in nocifensive behaviors by this compound indicates in vivo target engagement and efficacy.

-

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

-

Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken.

-

Inflammation is induced by a single intraplantar injection of CFA (e.g., 100 µL of a 1 mg/mL suspension) into one hind paw.[8] The contralateral paw may be injected with saline as a control.

-

Mechanical hypersensitivity (allodynia) typically develops within 24 hours and persists for several days to weeks.[9][10]

-

At a timepoint of established hypersensitivity (e.g., 24 hours post-CFA), this compound or vehicle is administered orally.

-

Paw withdrawal thresholds are measured at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the reversal of mechanical allodynia.

-

An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates analgesic efficacy in this inflammatory pain model.

-

Conclusion

This compound is a potent and selective antagonist of the TRPA1 ion channel with demonstrated in vitro and in vivo activity. Its ability to block TRPA1-mediated signaling makes it a valuable tool for investigating the role of this channel in various physiological and pathological processes. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and other TRPA1 antagonists. Further studies to fully elucidate its binding site, expand its selectivity profile, and detail its ADME properties will be beneficial for its continued development as a potential therapeutic agent.

References

- 1. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prerequisite Binding Modes Determine the Dynamics of Action of Covalent Agonists of Ion Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 9. TRPA1 Mediates Mechanical Sensitization in Nociceptors during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPA1 contributes to chronic pain in aged mice with CFA-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Site of AM-0902 on the TRPA1 Receptor: A Technical Guide

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for pain, itch, and inflammation, making it a prime target for novel analgesic and anti-inflammatory therapies. AM-0902 is a potent and selective antagonist of the TRPA1 receptor, demonstrating efficacy in various preclinical models. This technical guide provides an in-depth examination of the binding mechanism and putative binding site of this compound on the TRPA1 channel. We consolidate quantitative data, detail essential experimental protocols for studying this interaction, and present visualizations of key pathways and concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to TRPA1 and this compound

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1] It functions as a polymodal cellular sensor, detecting a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[1][2] Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of pain and itch signals.[1]

TRPA1 is famously activated by electrophilic compounds, such as allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde, through covalent modification of specific cysteine residues in its intracellular N-terminal domain.[3][4] Given its central role in nociception, the development of TRPA1 antagonists is a major focus of pain research.[2][5] this compound is a potent, selective, and orally bioavailable small-molecule antagonist of the TRPA1 channel that has been instrumental in preclinical research to probe the function of TRPA1 in various disease models.[5][6]

Binding Mechanism of this compound: A Non-Covalent Interaction

A fundamental distinction in TRPA1 pharmacology is the mechanism of ligand interaction. While many well-known agonists are electrophiles that form irreversible covalent bonds, this compound acts as a non-covalent antagonist .[4] This mode of action implies a reversible binding to a specific pocket on the receptor, governed by intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

This non-covalent mechanism is shared by other notable TRPA1 antagonists, including A-967079 and HC-030031.[1][3] The reversibility of this compound's action is a key characteristic, distinguishing it from the persistent activation often seen with covalent agonists.[4]

The Putative Binding Site of this compound

While a definitive cryo-electron microscopy (cryo-EM) structure of this compound in complex with TRPA1 is not publicly available, its binding site can be inferred from structural and mutagenesis studies of other non-covalent antagonists. The binding site for these antagonists is located within the transmembrane (TM) domain of the channel, distinct from the cytoplasmic N-terminus where covalent agonists bind.

Cryo-EM studies of the antagonist A-967079 show it binds to a well-defined pocket formed by the S5 and S6 transmembrane helices and the pore helix 1 of a single subunit.[3][7] This hydrophobic pocket is located just above the channel's lower gate. Molecular modeling and mutagenesis studies for other antagonists, like HC-030031, also point to this transmembrane region, involving the S4-S5 linker and the TRP-like domain.[3][8] It is therefore highly probable that this compound binds within this conserved transmembrane antagonist pocket to allosterically inhibit channel gating.

Quantitative Data: Inhibitory Potency of this compound

The potency of this compound has been quantified across different species and assay formats. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an antagonist's effectiveness.

| Compound | Target Species | Assay Method | Agonist Used | IC₅₀ Value (nM) | Reference |

| This compound | Human TRPA1 | Calcium Flux | - | 131 | [9] |

| This compound | Rat TRPA1 | Calcium Flux | - | 71 | [9] |

| This compound | Rat TRPA1 | ⁴⁵Ca²⁺ Flux | Methylglyoxal | 19 | [9] |

| AMG0902 | Rat TRPA1 | - | AITC / GNE551 | 52 / 84 | [6] |

Note: this compound and AMG0902 refer to the same compound.

Experimental Protocols

Investigating the interaction between this compound and TRPA1 requires a combination of molecular biology, biochemistry, and electrophysiology techniques.

Site-Directed Mutagenesis

This technique is crucial for identifying specific amino acid residues that form the binding pocket for a ligand. By systematically mutating residues in the putative binding site to a different amino acid (e.g., alanine), researchers can assess the impact on this compound binding and potency. A significant increase in the IC₅₀ value for a mutant channel suggests the mutated residue is critical for antagonist interaction.

General Workflow:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change. Primers should be 25-45 bases long with a melting temperature (Tm) of ≥78°C.[10][11]

-

PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., Pfu or KOD) with the wild-type TRPA1 plasmid as a template and the mutagenic primers. This creates copies of the plasmid incorporating the mutation.[10][12]

-

Template Digestion: Digest the PCR reaction with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively destroying the original parental (template) plasmid, which was isolated from E. coli and is therefore methylated.[12]

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for amplification.

-

Verification: Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation through DNA sequencing.

-

Functional Testing: Transfect the verified mutant plasmid into a host cell line (e.g., HEK293) for functional analysis using calcium imaging or electrophysiology.

Calcium Imaging Assay

Calcium imaging is a high-throughput method to measure TRPA1 channel activity by monitoring changes in intracellular calcium concentration ([Ca²⁺]i).

Methodology:

-

Cell Culture: Plate HEK293 cells stably or transiently expressing the TRPA1 channel (wild-type or mutant) onto glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM (e.g., 2.5 µM Fura-2 AM for 20 minutes at room temperature).[13] These dyes become fluorescent upon binding to free Ca²⁺.

-

Baseline Measurement: Place the dish on an inverted fluorescence microscope and continuously perfuse with a physiological buffer (e.g., Ringer's solution). Record the baseline fluorescence for several minutes.

-

Antagonist Incubation: Perfuse the cells with a buffer containing the desired concentration of this compound.

-

Agonist Challenge: While still in the presence of this compound, challenge the cells with a known TRPA1 agonist (e.g., 100 µM AITC).

-

Data Acquisition: Record the fluorescent signal throughout the experiment. The inhibition of the agonist-induced rise in fluorescence is used to calculate the inhibitory potency of this compound. Dose-response curves are generated by testing multiple concentrations of the antagonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides the most direct measure of ion channel function by recording the ionic currents flowing through the channel.

Methodology:

-

Cell Preparation: Use cells expressing the TRPA1 channel, either from a transfected cell line or acutely dissociated sensory neurons.

-

Recording Setup: Place the cells in a recording chamber on an inverted microscope equipped with micromanipulators.

-

Pipette and Solutions: Use a glass micropipette (electrode) with a tip diameter of ~1 µm, filled with an intracellular solution (e.g., containing 115 mM K-Gluconate).[14] The extracellular (bath) solution is a physiological saline buffer.[14]

-

Seal Formation: Carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[14][15]

-